The primary application of Boc-L-alanine in scientific research lies in the field of peptide synthesis. Boc-L-alanine, also known as N-tert-Butoxycarbonyl-L-alanine, is a protected amino acid. This means a chemical group, the Boc group (tert-Butoxycarbonyl), is attached to the amino acid's amino group, making it unreactive. This property is crucial for peptide synthesis because it allows scientists to selectively control the formation of peptide bonds between amino acids. [, ]
During peptide synthesis, Boc-L-alanine acts as a building block. The Boc group ensures that only the carboxylic acid group of Boc-L-alanine reacts with the free amino group of another amino acid, forming the desired peptide bond. Once the peptide chain is built, the Boc protecting group can be removed under specific conditions, revealing the functional amino group of the L-alanine residue in the final peptide. This approach allows for the creation of peptides with a defined sequence of amino acids, which is essential for studying protein function and developing new drugs. [, ]
Boc-Ala-OH, or N-(tert-butoxycarbonyl)-L-alanine, is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in synthetic organic chemistry as it prevents unwanted reactions during peptide synthesis. The molecular formula for Boc-Ala-OH is C₈H₁₅NO₄, and it has a molecular weight of approximately 175.21 g/mol .
Boc-Ala-OH itself does not exhibit significant biological activity but serves as an important building block in peptide synthesis. The resulting peptides can have various biological functions, including roles in signaling and enzyme activity . The alanine residue is known for its role in protein structure and function.
The synthesis of Boc-Ala-OH typically involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction can occur under both aqueous and anhydrous conditions, yielding high purity products .
Interaction studies involving Boc-Ala-OH focus on its reactivity with other amino acids and its behavior during peptide bond formation. The presence of the Boc protecting group allows for selective reactions without interference from the amino group, making it an essential compound for studying peptide interactions and stability .
Boc-Ala-OH shares structural similarities with other Boc-protected amino acids but has unique characteristics due to its specific side chain and sterics. Here are some similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-(tert-butoxycarbonyl)-D-alanine | C₈H₁₅NO₄ | D-alanine variant; used for studying stereochemistry |
N-(tert-butoxycarbonyl)-glycine | C₆H₁₃NO₄ | Simplest amino acid; often used in peptide synthesis |
N-(tert-butoxycarbonyl)-serine | C₈H₁₅NO₄ | Contains hydroxyl group; important for phosphorylation studies |
Boc-Ala-OH stands out due to its specific role as an L-alanine derivative, which is vital for synthesizing peptides that require this particular amino acid configuration.
Boc-Ala-OH is characterized by its molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. The compound’s systematic IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid, reflecting its stereospecific (S)-configuration at the alpha-carbon and the tert-butoxycarbonyl (Boc) protecting group bonded to the amino moiety.
Property | Value | Source |
---|---|---|
CAS Registry Number | 15761-38-3 | |
Common Synonyms | Boc-L-alanine, N-Boc-L-alanine | |
Linear Formula | C₈H₁₅NO₄ | |
Chiral Center Configuration | S-configuration at C2 |
The Boc group (tert-butoxycarbonyl) shields the primary amine of alanine during synthetic operations, preventing unwanted side reactions. The carboxylic acid (-OH) remains unprotected, facilitating its activation for peptide coupling.
The development of Boc-Ala-OH is intertwined with the broader adoption of the Boc protecting group in mid-20th-century peptide chemistry. Louis A. Carpino pioneered the Boc group in the 1950s as an acid-labile alternative to the benzyloxycarbonyl (Z) group, which required harsh hydrogenolysis for removal. The Boc group’s compatibility with solid-phase peptide synthesis (SPPS), introduced by R. Bruce Merrifield in 1963, revolutionized peptide assembly by enabling iterative deprotection and coupling cycles under mild acidic conditions.
The synthesis of Boc-Ala-OH typically involves reacting L-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This method, refined over decades, ensures high yields and minimal racemization, making Boc-Ala-OH a staple in modern peptide laboratories.
Boc-Ala-OH’s utility arises from three key properties:
In SPPS, Boc-Ala-OH serves as a building block for introducing alanine residues. The Boc group is removed selectively with TFA, enabling sequential elongation of peptide chains on resin supports. For example, in the synthesis of antimicrobial peptides, Boc-Ala-OH’s reliability ensures high-fidelity incorporation of alanine at designated positions.
Boc-Ala-OH consists of three structural domains:
The compound’s stereochemistry is confirmed by its specific optical rotation, reported as −25.5° (c=2, acetic acid).
Technique | Data | Source |
---|---|---|
¹H NMR | δ 1.39 (s, 9H, Boc CH₃), δ 4.25 (q, 1H, α-CH), δ 6.5 (bs, 1H, NH) | |
IR | 3320 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, Boc) | |
Melting Point | 81–85°C |
X-ray crystallography reveals a hydrogen-bonded dimeric structure in the solid state, stabilized by interactions between the carboxylic acid and Boc groups.
N-(tert-Butoxycarbonyl)-L-alanine, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid, possesses the molecular formula C₈H₁₅NO₄ with a molecular weight of 189.21 g/mol [1]. The compound is registered under CAS number 15761-38-3 and EINECS number 239-847-8 [1]. The Beilstein/REAXYS number for this compound is 1726365 [1]. The exact mass of the molecule is determined to be 189.100108 g/mol through high-resolution mass spectrometric analysis [3].
Property | Value |
---|---|
Molecular Formula | C₈H₁₅NO₄ |
Molecular Weight (g/mol) | 189.21 |
CAS Number | 15761-38-3 |
EINECS Number | 239-847-8 |
Chemical Name (IUPAC) | (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid |
Beilstein/REAXYS Number | 1726365 |
N-(tert-Butoxycarbonyl)-L-alanine exhibits L-configuration at the α-carbon, corresponding to the (S)-stereochemistry according to Cahn-Ingold-Prelog nomenclature [3]. The compound contains one defined stereocenter, which is the α-carbon bearing both the amino and carboxyl functional groups [3]. The stereochemical purity is typically maintained at high levels, with D-enantiomer content limited to ≤0.50% in commercial preparations [17]. The compound's chirality is fundamentally derived from the L-alanine backbone, where the methyl group, amino group, and carboxyl group are arranged in the characteristic L-configuration around the central carbon atom [14].
Crystallographic studies of N-(tert-Butoxycarbonyl)-L-alanine and related compounds have provided valuable structural insights [9] [10]. Related crystallographic investigations of tert-butoxycarbonyl-protected peptides demonstrate that these compounds typically crystallize in orthorhombic or monoclinic space groups [9] [10]. Structural analysis reveals that the tert-butoxycarbonyl group adopts specific conformations that are stabilized through intramolecular and intermolecular hydrogen bonding networks [9]. The carbamate functionality shows characteristic bond lengths and angles consistent with sp² hybridization at the carbonyl carbon [10]. Crystal packing studies indicate that molecules are held together through hydrogen bonding interactions involving the carboxyl group and the carbamate nitrogen-hydrogen bond [9].
N-(tert-Butoxycarbonyl)-L-alanine appears as a white to off-white powder or crystalline solid at room temperature [14] [17] [21]. The compound exists in a microcrystalline powder form when commercially prepared [7] [12]. The material demonstrates good crystalline properties and can be recrystallized from appropriate solvent systems to obtain pure, well-formed crystals [13] [21]. The physical appearance remains stable under proper storage conditions, maintaining its white coloration without significant discoloration over time [22].
The melting point of N-(tert-Butoxycarbonyl)-L-alanine is consistently reported in the range of 79-83°C across multiple sources [1] [4] [7] [14]. More precise measurements indicate a melting point range of 81-85°C under controlled conditions [14] [22]. The compound exhibits good thermal stability below its melting point, with decomposition occurring only at significantly elevated temperatures [4]. The boiling point is estimated at 320.9±25.0°C at 760 mmHg, though this represents a theoretical calculation as the compound typically decomposes before reaching its boiling point [4] [12]. Thermogravimetric analysis would be required to determine precise decomposition temperatures and thermal behavior patterns.
The solubility characteristics of N-(tert-Butoxycarbonyl)-L-alanine vary significantly depending on the solvent system employed [7] [12]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and polar protic solvents including methanol [7] [12]. In acetic acid, the compound shows almost complete transparency, indicating excellent solubility [14]. The solubility in water is limited due to the hydrophobic nature of the tert-butyl group, though some dissolution occurs due to the ionic character of the carboxyl group [17]. Ethyl acetate provides good solubility for extraction and purification procedures [21]. Non-polar solvents such as hexane show poor solubility, which is expected based on the compound's amphiphilic nature [13].
Solvent | Solubility |
---|---|
Dimethyl sulfoxide (DMSO) | Soluble |
Methanol | Soluble |
Acetic acid | Almost transparent |
Water | Limited solubility |
Ethyl acetate | Good solubility |
Hexane | Poor solubility |
Infrared spectroscopic analysis of N-(tert-Butoxycarbonyl)-L-alanine reveals characteristic absorption bands that confirm the presence of key functional groups [23] [24]. The spectrum displays prominent carbonyl stretching vibrations corresponding to both the carbamate and carboxylic acid functionalities [24]. The carbamate carbonyl typically appears around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl stretch occurs in the range of 1700-1720 cm⁻¹ [24]. The N-H stretching vibration of the carbamate group is observed in the 3300-3500 cm⁻¹ region [24]. Characteristic C-H stretching vibrations from the methyl groups of the tert-butyl moiety appear in the 2900-3000 cm⁻¹ range [24]. The broad O-H stretch of the carboxylic acid group typically manifests as a broad absorption between 2500-3300 cm⁻¹ [24].
Proton nuclear magnetic resonance spectroscopy of N-(tert-Butoxycarbonyl)-L-alanine provides detailed structural information [29]. The tert-butyl group appears as a characteristic singlet around 1.41 ppm, integrating for nine protons [29]. The α-proton attached to the chiral center typically resonates around 4.32 ppm as a quartet due to coupling with the adjacent methyl group [29]. The methyl group of the alanine residue appears as a doublet around 1.41 ppm, integrating for three protons [29]. The N-H proton of the carbamate group shows variable chemical shift depending on solvent and concentration, typically appearing around 5.19 ppm [29]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons, with the carbamate carbonyl and carboxylic acid carbonyl appearing in characteristic downfield regions . The quaternary carbon of the tert-butyl group and the methyl carbons provide additional structural confirmation .
Mass spectrometric analysis of N-(tert-Butoxycarbonyl)-L-alanine typically shows the molecular ion peak at m/z 189, corresponding to the molecular weight of the compound [23] [27]. Characteristic fragmentation patterns include loss of the tert-butyl group (M-57) and loss of the entire tert-butoxycarbonyl group (M-101) [27]. The base peak often corresponds to the alanine residue after complete loss of the protecting group [27]. Collision-induced dissociation studies reveal preferential fragmentation at the carbamate bond, consistent with the general behavior of tert-butoxycarbonyl-protected amino acids [27]. Additional fragment ions may include loss of carbon dioxide (M-44) from the carboxyl group and various rearrangement products depending on the ionization conditions employed [27].
The optical activity of N-(tert-Butoxycarbonyl)-L-alanine is a fundamental property that confirms its chiral nature and enantiomeric purity [1] [14] [31]. The specific rotation [α]₂₀/D is consistently measured at -25.0 ± 2.0 degrees when determined at a concentration of 2% in acetic acid [14] [17]. Some sources report slightly different values, such as -26 degrees under similar conditions, which may reflect minor variations in measurement protocols or sample purity [7] [12]. The negative specific rotation confirms the L-configuration of the alanine residue and distinguishes it from the D-enantiomer, which would exhibit a positive rotation of equivalent magnitude [16]. The optical rotation measurement is typically performed at the sodium D-line (589 nm) at 20°C, following standard polarimetric protocols [14] [22]. The consistency of optical rotation values across different sources validates the stereochemical integrity of the compound during synthesis and storage [31] [33]. Circular dichroism spectroscopy studies of related tert-butoxycarbonyl-protected amino acids demonstrate characteristic Cotton effects that provide additional confirmation of the absolute configuration [30] [35].
Property | Value |
---|---|
Specific Rotation [α]₂₀/D (degrees) | -25.0 ± 2.0 |
Measurement Conditions | c = 2, in acetic acid |
Enantiomeric Configuration | L-configuration (S) |
Optical Purity (D-enantiomer %) | ≤ 0.50 |
Irritant